1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one
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Overview
Description
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a dimethyloctenyl chain, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yl palmitate: Similar in structure but with a palmitate ester group.
3,7-Dimethyloct-6-en-1-yl heptanoate: Contains a heptanoate ester group.
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-: Similar backbone but different functional groups.
Uniqueness
1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
53668-15-8 |
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Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[4-(7-ethoxy-3,7-dimethyloct-2-enoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H30O3/c1-6-23-20(4,5)14-7-8-16(2)13-15-22-19-11-9-18(10-12-19)17(3)21/h9-13H,6-8,14-15H2,1-5H3 |
InChI Key |
OWUIVRJLMVLLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(=CCOC1=CC=C(C=C1)C(=O)C)C |
Origin of Product |
United States |
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